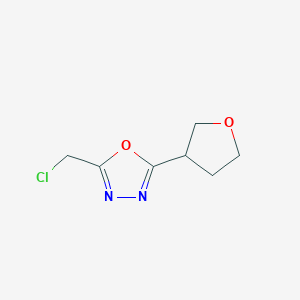

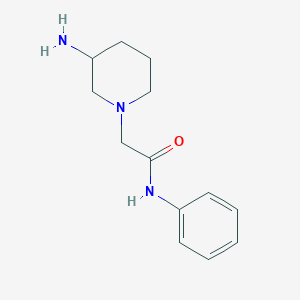

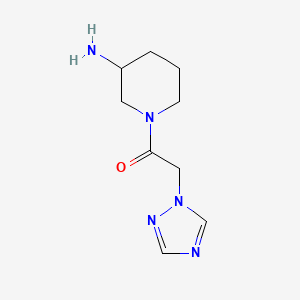

![molecular formula C15H23NO B1465801 1-[(4-叔丁基苯基)甲基]吡咯烷-3-醇 CAS No. 101356-17-6](/img/structure/B1465801.png)

1-[(4-叔丁基苯基)甲基]吡咯烷-3-醇

描述

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol is a heterocyclic compound with a pyrrolidine ring structure. The pyrrolidine ring is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol were not found, similar compounds have been synthesized using various methods. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including FTIR, UV, NMR . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were synthesized and their cytotoxic effect was measured .科学研究应用

药物化学: 药物设计与开发

吡咯烷环是“1-[(4-叔丁基苯基)甲基]吡咯烷-3-醇”的核心结构,在药物化学中是一种普遍的基序,因为它具有多功能性并且存在于生物活性化合物中 . 它的饱和性质允许有效探索药效团空间,并对分子的立体化学有重大影响,从而影响其生物活性。这种化合物可用于设计具有选择性靶点结合的新型治疗药物,可能导致针对各种疾病的新疗法。

化妆品: 防晒配方

“1-[(4-叔丁基苯基)甲基]吡咯烷-3-醇”的衍生物,被称为阿伏苯宗,广泛用于防晒产品中,以吸收全波段的UVA射线 . 它能够在广泛的波长范围内吸收紫外线,使其成为“广谱”防晒霜中宝贵的成分,保护皮肤免受阳光照射造成的潜在损害。

环境科学: 光降解研究

该化合物及其衍生物,特别是在防晒霜中使用的那些,对环境科学具有重要意义。 关于此类化合物光降解的研究可以提供有关其环境影响的见解,特别是关于其在水生生态系统中的持久性和潜在毒性 .

药理学: COX-2抑制

吡咯烷衍生物已被证明可以有效地抑制COX-2,这是一种参与炎症和疼痛途径的酶 . 对“1-[(4-叔丁基苯基)甲基]吡咯烷-3-醇”的药理学应用的研究可能导致开发出与现有治疗相比副作用更少的新的抗炎药物。

作用机制

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity .

属性

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,3)13-6-4-12(5-7-13)10-16-9-8-14(17)11-16/h4-7,14,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIZTLNVVMBZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)

![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)

![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)